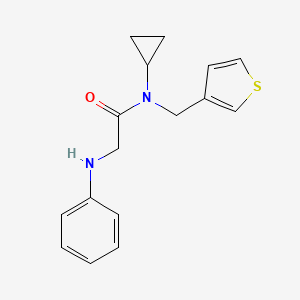
2-amino-N-(2,2-dimethoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2,2-dimethoxyethyl)benzamide, also known as ADEB, is a synthetic compound that belongs to the class of benzamides. It has been found to have various scientific research applications, including its use as a potential antitumor agent. ADEB has a unique chemical structure that makes it a promising candidate for further research in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-amino-N-(2,2-dimethoxyethyl)benzamide is not fully understood, but it has been proposed to act by inhibiting the activity of certain enzymes involved in cell growth and division. 2-amino-N-(2,2-dimethoxyethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-amino-N-(2,2-dimethoxyethyl)benzamide has been found to have a low toxicity profile, with no significant adverse effects reported in preclinical studies. It has been shown to have good bioavailability and can be administered orally or intravenously. 2-amino-N-(2,2-dimethoxyethyl)benzamide has been found to selectively target cancer cells, leaving normal cells unharmed, which is a desirable property for anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(2,2-dimethoxyethyl)benzamide has several advantages as a research tool, including its ability to selectively target cancer cells, its low toxicity profile, and its good bioavailability. However, its use in laboratory experiments may be limited by its cost and availability. 2-amino-N-(2,2-dimethoxyethyl)benzamide is a synthetic compound that requires specialized equipment and expertise to prepare, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 2-amino-N-(2,2-dimethoxyethyl)benzamide. One area of interest is the development of new anticancer drugs based on the structure of 2-amino-N-(2,2-dimethoxyethyl)benzamide. Another direction is the investigation of the mechanism of action of 2-amino-N-(2,2-dimethoxyethyl)benzamide and its potential targets in cancer cells. Additionally, the anti-inflammatory and antioxidant properties of 2-amino-N-(2,2-dimethoxyethyl)benzamide may have therapeutic applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
2-amino-N-(2,2-dimethoxyethyl)benzamide is a promising compound with various scientific research applications, including its use as a potential anticancer agent. Its unique chemical structure and low toxicity profile make it an attractive candidate for further research in the field of medicinal chemistry. While there are limitations to its use in laboratory experiments, the future directions for research on 2-amino-N-(2,2-dimethoxyethyl)benzamide are numerous and may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
Métodos De Síntesis
2-amino-N-(2,2-dimethoxyethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2,2-dimethoxyethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of 2-amino-N-(2,2-dimethoxyethyl)benzamide has been reported in several scientific publications, and the compound has been successfully prepared in the laboratory.
Aplicaciones Científicas De Investigación
2-amino-N-(2,2-dimethoxyethyl)benzamide has been found to exhibit antitumor activity in various preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. 2-amino-N-(2,2-dimethoxyethyl)benzamide has also been found to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Propiedades
IUPAC Name |
2-amino-N-(2,2-dimethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJGCKMJAXWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,2-dimethoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)

![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)



![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)
![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)